molecular formula C4H7IO B053241 3-Iodotetrahydrofuran CAS No. 121138-01-0

3-Iodotetrahydrofuran

Cat. No. B053241
CAS RN: 121138-01-0
M. Wt: 198 g/mol
InChI Key: BKIQORJIKOPRCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Iodotetrahydrofuran and related derivatives often involves stereoselective iodocyclization processes. For instance, a highly stereoselective iodocyclisation of 3-alkene-1,2-diol leads to the formation of β-iodotetrahydrofuran, which can be further transformed into valuable precursors for natural product synthesis (Bew, Knight, & Middleton, 2000). Another method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization, to prepare 2,5-disubstituted 3-iodofurans (Chen, Huang, Jiang, Huang, & Pan, 2011).

Molecular Structure Analysis

The molecular structure of 3-Iodotetrahydrofuran includes a tetrahydrofuran ring with an iodine substituent at the 3-position. This structural feature imparts significant reactivity, allowing for further functionalization through various organic reactions. The iodine atom serves as a reactive site for nucleophilic substitution reactions, facilitating the synthesis of a wide range of derivatives.

Chemical Reactions and Properties

3-Iodotetrahydrofuran undergoes various chemical reactions, leveraging the reactivity of the iodine atom. It participates in oxidative coupling/annulation reactions, enabling the synthesis of dihydrofurans and indolizines in a one-step process through iodine catalysis (Tang, Liu, Long, Gao, Gao, & Lei, 2015). Moreover, its use in the synthesis of highly substituted furan libraries through iodocyclization and further diversification via palladium-catalyzed coupling processes highlights its versatility (Cho, Shi, Jung, Neuenswander, Lushington, & Larock, 2012).

Scientific Research Applications

  • Synthesis of Aplasmomycin Precursors : 3-Iodotetrahydrofuran derivatives are used in the synthesis of aplasmomycin precursors, a process that involves iodocyclisation and Mitsunobu inversion techniques. This method provides a stereoselective approach to synthesizing complex organic structures (Bew, Knight, & Middleton, 2000).

  • Preparation of β-Halogenated Tetrahydrofurans : 3-Iodotetrahydrofuran compounds can be synthesized using l-Proline-catalyzed intramolecular cyclization methods. This approach offers a simple and efficient method for preparing β-halogenated tetrahydrofurans, which are valuable in various chemical syntheses (Lee, Tsao, Chang, & Chu, 2007).

  • Iodocyclization of Homoallylic Alcohols : 3-Iodotetrahydrofurans are efficiently and stereoselectively synthesized through iodocyclization of homoallylic alcohols. This process is particularly effective in anhydrous acetonitrile and can involve the substitution of iodine with various groups like hydroxy, acetoxy, and azide (Bedford et al., 1999).

  • Synthesis of Muscarine Precursors : 3-Iodotetrahydrofuran is used in the synthesis of muscarine, a compound with significant pharmacological interest. Strategies involving 5-endo-trig cyclisation and iodocyclisation are employed for synthesizing hydroxy-iodotetrahydrofurans, leading to muscarine precursors (Knight, Shaw, & Staples, 2004).

  • Synthesis of Highly Substituted Furans : 3-Iodofurans, an intermediate in synthesizing various furans, are prepared through iodocyclization. These are crucial for generating diverse sets of substituted furans, which have applications in pharmaceuticals and materials science (Cho et al., 2012).

Safety and Hazards

3-Iodotetrahydrofuran is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . When handling the compound, it is advised to wear protective clothing, avoid eating, drinking, or smoking, and use it in a well-ventilated area .

properties

IUPAC Name

3-iodooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQORJIKOPRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622798
Record name 3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodotetrahydrofuran

CAS RN

121138-01-0
Record name Tetrahydro-3-iodofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121138-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodotetrahydrofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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